molecular formula C16H24N2O4 B2797163 Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate CAS No. 1873315-37-7

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate

Cat. No. B2797163
M. Wt: 308.378
InChI Key: JUTLUOUYFKHOBY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Larvicidal Activity : Research by Oikawa et al. (1994) in "Pesticide Biochemistry and Physiology" investigated the larvicidal activity of related hydrazine compounds against the rice stem borer. They found that hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is position-specifically unfavorable. The study provided insights into the design and synthesis of more effective larvicidal compounds (Oikawa et al., 1994).

  • LC-MS Method for Genotoxic Impurity Detection : A study by G. K et al. (2017) in the "Journal of pharmaceutical and biomedical analysis" developed a sensitive LC-MS method for determining tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate as a genotoxic impurity in Atazanavir sulphate drug substance. This highlights the compound's role in quality control and safety assessment in pharmaceuticals (G. K et al., 2017).

  • C-S Bond Cleavage in Hydrazination : Nordin et al. (2016) in "Tetrahedron" conducted a study involving hydrazination of esters to prepare acyl hydrazides, where unexpected C–S bond cleavage was observed, yielding new compounds. This study provides insights into the complex chemical reactions involving similar hydrazine derivatives (Nordin et al., 2016).

Biological Applications and Activity

  • Potential as Mcl-1 Antagonists : Bhat et al. (2019) in the "Journal of Molecular Structure" synthesized derivatives of t-butyl hydrazine carboxylate and analyzed their potential as Mcl-1 antagonists. They found moderate potency against the Mcl-1 enzyme, indicating potential applications in targeted therapies (Bhat et al., 2019).

  • Antimicrobial and Antioxidant Activities : Rangaswamy et al. (2017) in the "Arabian Journal of Chemistry" synthesized a new class of functionalized pyrazole scaffolds and evaluated them for antimicrobial and antioxidant activities. They observed that the synthesized compounds exhibit significant degrees of antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

  • Fungicidal Activity : Liu et al. (2021) in "Molecular Diversity" designed and synthesized a series of methyl hydrazine-1-carboxylates based on the principle of biologically active splicing. These compounds demonstrated excellent fungicidal activity, suggesting potential applications in agriculture (Liu et al., 2021).

properties

IUPAC Name

methyl (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(14(19)21-5)18(11-13-9-7-6-8-10-13)17-15(20)22-16(2,3)4/h6-10,12H,11H2,1-5H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTLUOUYFKHOBY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate

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